Cas no 1261920-19-7 (2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid)

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid is a heterocyclic compound featuring both pyridine and thiophene moieties, with functional groups including an amino, formyl, and carboxylic acid. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive sites allows for further derivatization, enabling the creation of complex molecules with tailored properties. Its well-defined chemical structure ensures consistency in research and industrial applications. The compound is typically characterized by high purity and stability, making it suitable for precise synthetic workflows. Its utility in medicinal chemistry stems from its potential as a building block for biologically active compounds.
2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid structure
1261920-19-7 structure
Product Name:2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
CAS No:1261920-19-7
MF:C11H8N2O3S
MW:248.257821083069
MDL:MFCD18317143
CID:2763522
PubChem ID:53222968
Update Time:2025-10-21

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1261920-19-7
    • DTXSID60687270
    • SCHEMBL2556715
    • 5-(2-FORMYLTHIOPHEN-4-YL)-2-AMINOISONICOTINIC ACID
    • 5-(2-Formylthiophen-4-yl)-2-aminoisonicotinic acid, 95%
    • MFCD18317143
    • 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
    • MDL: MFCD18317143
    • Inchi: 1S/C11H8N2O3S/c12-10-2-8(11(15)16)9(3-13-10)6-1-7(4-14)17-5-6/h1-5H,(H2,12,13)(H,15,16)
    • InChI Key: MLJMDVOLTAQAAO-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1)C1C=NC(=CC=1C(=O)O)N

Computed Properties

  • Exact Mass: 248.02556330Da
  • Monoisotopic Mass: 248.02556330Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 122Ų

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB323672-5 g
5-(2-Formylthiophen-4-yl)-2-aminoisonicotinic acid, 95%; .
1261920-19-7 95%
5 g
€1,159.00 2023-07-19
abcr
AB323672-5g
5-(2-Formylthiophen-4-yl)-2-aminoisonicotinic acid, 95%; .
1261920-19-7 95%
5g
€1159.00 2025-02-20

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261920-19-7)
Order Number:A1115724
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:11
Price ($):687.0
Email:sales@amadischem.com

Additional information on 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid

Comprehensive Overview of 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid (CAS No. 1261920-19-7)

2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid (CAS No. 1261920-19-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique thiophene and pyridine moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its formyl and carboxylic acid functional groups make it particularly valuable for cross-coupling reactions and drug design, aligning with current trends in precision medicine and small-molecule therapeutics.

In recent years, the demand for highly functionalized heterocycles like 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid has surged due to their applications in targeted drug delivery and bioconjugation. Researchers are particularly interested in its potential role in kinase inhibitor development, a hot topic in cancer research. The compound’s electron-rich aromatic system also makes it a candidate for organic electronics, such as OLEDs and sensors, addressing the growing need for sustainable materials.

The synthesis of CAS No. 1261920-19-7 typically involves multistep organic reactions, including Pd-catalyzed cross-coupling and selective oxidation. Its structural modularity allows for derivatization, enabling the creation of libraries for high-throughput screening (HTS). This aligns with the pharmaceutical industry’s shift toward AI-driven drug discovery, where fragment-based design and cheminformatics play pivotal roles.

From an analytical perspective, 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid exhibits distinct UV-Vis absorption and fluorescence properties, making it useful in probe development for biological imaging. Its solubility profile (moderate in polar solvents like DMSO) facilitates its use in in vitro assays, a key consideration for biopharmaceutical applications.

Environmental and regulatory aspects of this compound are also noteworthy. As the industry prioritizes green chemistry, researchers are exploring catalyst-free synthetic routes for derivatives of CAS No. 1261920-19-7. Its low toxicity profile (based on preliminary studies) positions it favorably for preclinical development, though further ADMET studies are warranted.

In summary, 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid represents a convergence of medicinal chemistry, materials science, and analytical technology. Its adaptability to click chemistry and biocompatible conjugation underscores its relevance in modern theranostic platforms. As interest grows in personalized therapeutics and smart materials, this compound is poised to remain a focal point in interdisciplinary research.

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Amadis Chemical Company Limited
(CAS:1261920-19-7)
A1115724
Purity:99%
Quantity:5g
Price ($):687.0
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